molecular formula C14H18FNO B7993923 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7993923
M. Wt: 235.30 g/mol
InChI Key: FZUCEGHGLBBWPZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS: 1443345-75-2) is a fluorinated benzaldehyde derivative with the molecular formula C₁₄H₁₈FNO and a molecular weight of 235.3 g/mol . The compound features a benzaldehyde core substituted with a fluorine atom at the 3-position and a (2-methylpiperidin-1-yl)methyl group at the 4-position. Piperidine rings are common in pharmaceuticals due to their ability to modulate lipophilicity and bioavailability.

Properties

IUPAC Name

3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-4-2-3-7-16(11)9-13-6-5-12(10-17)8-14(13)15/h5-6,8,10-11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCEGHGLBBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is being explored for its potential as a pharmaceutical intermediate. The presence of the piperidine ring can enhance binding affinity to biological targets, making it suitable for the development of novel therapeutics, particularly in treating neurological disorders and cancer.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The incorporation of the 3-fluoro group may enhance these effects by modifying the pharmacokinetics and pharmacodynamics of the resulting compounds .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including nucleophilic additions and condensation reactions, facilitating the synthesis of more complex molecules.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedProduct Type
Nucleophilic AdditionGrignard ReagentsAlcohols
CondensationAmine derivativesImine or Schiff Bases
ReductionReducing Agents (e.g., LiAlH4)Alcohols

Material Science

Due to its unique electronic properties imparted by the fluorine atom, this compound has potential applications in the development of new materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

Case Studies:

  • Polymeric Materials : Research has shown that incorporating fluorinated compounds into polymer matrices can lead to materials with improved hydrophobicity and durability .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine moiety contributes to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde include:

Compound Name CAS (If Available) Molecular Formula Molecular Weight (g/mol) Key Substituents Features/Potential Applications References
This compound 1443345-75-2 C₁₄H₁₈FNO 235.3 Fluorine, 2-methylpiperidine Drug design (CNS targets, enzyme modulation)
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde Not provided C₁₅H₂₀FN₃O 277.3 Fluorine, 4-ethylpiperazine Enhanced solubility; kinase or receptor targeting
3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde Not provided C₁₅H₁₅FN₄O 286.3 Fluorine, pyrimidine-piperazine Kinase inhibition (pyrimidine’s role in ATP-binding)
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde Not provided Not explicitly stated ~335.4* Methoxy, 4-methylpiperidinyl ester Solubility modification; prodrug potential

*Estimated based on substituent contributions.

Key Observations:
  • Piperidine vs. Piperazine-containing analogs may exhibit improved water solubility due to the additional nitrogen atom.
  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effect enhances metabolic stability compared to methoxy groups, which are electron-donating and prone to oxidation .
  • Heterocyclic Additions : The pyrimidine-piperazine hybrid (C₁₅H₁₅FN₄O) introduces aromaticity and hydrogen-bonding capacity, making it suitable for targeting nucleotide-binding domains in enzymes .

Biological Activity

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by the presence of a fluorine atom and a piperidine moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₈FNO
  • Molecular Weight : 251.30 g/mol
  • Structure : The compound features a benzaldehyde group with a fluorine substituent at the meta position and a 2-methylpiperidine group attached to the aldehyde carbon.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances lipophilicity and metabolic stability, allowing effective interaction with biological membranes and enzymes. The piperidine moiety increases binding affinity to various receptors, modulating their activity and leading to desired biological effects .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The presence of the piperidine ring is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells, thereby exerting its effects.

Anticancer Properties

Studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of several piperidine-based compounds on MDA-MB-231 cells. The results showed that at concentrations of 1.0 µM, the compounds induced significant morphological changes, while higher concentrations (10 µM) enhanced apoptotic markers such as caspase-3 activity by 1.33–1.57 times .
  • Microtubule Destabilization
    • Research involving asymmetric MACs fused with 1-aryl-1H-pyrazole indicated that compounds with similar properties could act as microtubule-destabilizing agents, which is a key mechanism in cancer therapy .

Comparative Analysis

The following table compares this compound with structurally related compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerateYes
3-Fluoro-4-(piperidin-1-yl)methylbenzaldehydeStructureHighYes
3-Fluoro-4-benzylamineStructureLowModerate

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